1,1,1,3,7,9,9,9-Octachlorononane

Descripción general

Descripción

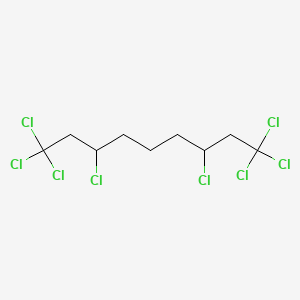

1,1,1,3,7,9,9,9-Octachlorononane: is a chlorinated hydrocarbon with the molecular formula C9H12Cl8 . This compound is characterized by its high chlorine content, which imparts unique chemical properties. It is primarily used in research settings due to its complex structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,7,9,9,9-Octachlorononane typically involves the chlorination of nonane. The process requires specific conditions to ensure the selective addition of chlorine atoms at the desired positions on the nonane molecule. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1,3,7,9,9,9-Octachlorononane undergoes several types of chemical reactions, including:

Substitution Reactions: Chlorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of various oxygenated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Substitution: Formation of alkyl halides or alcohols.

Reduction: Formation of partially chlorinated nonanes.

Oxidation: Formation of chlorinated carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Chemistry

-

Model Compound for Chlorination Studies :

- Used to investigate chlorination mechanisms and the effects of chlorination on hydrocarbon structures.

- Provides insights into the reactivity of chlorinated compounds in organic synthesis.

-

Chemical Reaction Analysis :

- Serves as a substrate for studying substitution and elimination reactions involving chlorinated hydrocarbons.

Biology

-

Toxicological Studies :

- Investigates the biological impacts of chlorinated hydrocarbons on cellular systems.

- Studies the mechanisms through which such compounds disrupt cellular functions and induce oxidative stress.

-

Environmental Impact Assessments :

- Used to evaluate the ecological effects of persistent organic pollutants (POPs) in various ecosystems.

Medicine

-

Pharmacological Research :

- Explores potential therapeutic applications of chlorinated hydrocarbons.

- Assesses the toxicological profiles of highly chlorinated compounds for drug development.

-

Biochemical Mechanisms :

- Analyzes how octachlorononane interacts with biological molecules and its implications for human health.

Industry

-

Material Development :

- Employed in synthesizing new materials with specific properties derived from its unique structure.

- Investigated for its potential use in manufacturing processes requiring high thermal stability.

-

Chemical Process Optimization :

- Utilized in research aimed at improving industrial processes involving chlorination reactions.

Data Tables

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium hydroxide | Aqueous or alcoholic medium |

| Reduction | Hydrogen gas | Palladium catalyst |

| Oxidation | Potassium permanganate | Acidic medium |

Case Study 1: Toxicological Effects on Aquatic Life

A study investigated the effects of 1,1,1,3,7,9,9,9-Octachlorononane on fish species in controlled environments. Results indicated significant disruptions in reproductive health and developmental anomalies among exposed populations.

Case Study 2: Environmental Persistence

Research focusing on the environmental degradation of octachlorononane demonstrated its persistence in soil and water systems. The study highlighted the compound's ability to bioaccumulate in aquatic organisms leading to concerns regarding food chain contamination.

Mecanismo De Acción

The mechanism of action of 1,1,1,3,7,9,9,9-Octachlorononane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes, interfere with enzyme activity, and induce oxidative stress. These effects are mediated through the formation of reactive intermediates and the generation of free radicals.

Comparación Con Compuestos Similares

Similar Compounds

- 1,1,1,2,3,4,4,5,5,5-Decachloropentane

- 1,1,1,2,2,3,3,4,4,4-Decachlorobutane

- 1,1,1,2,2,3,3,4,4,5,5,5-Dodecachloropentane

Uniqueness

1,1,1,3,7,9,9,9-Octachlorononane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high chlorine content makes it particularly useful for studying the effects of heavy chlorination on hydrocarbon structures and reactivity.

Actividad Biológica

Overview

1,1,1,3,7,9,9,9-Octachlorononane (OCN) is a chlorinated hydrocarbon belonging to the family of chlorinated paraffins. Due to its high chlorine content, OCN is classified as a persistent organic pollutant (POP), which raises concerns regarding its environmental impact and biological activity. This article explores the biological activity of OCN through various studies and findings related to its toxicity, bioaccumulation potential, and effects on living organisms.

- Chemical Formula : C9H2Cl8

- Molecular Weight : 431.8 g/mol

- Chlorine Content : Approximately 88% by weight

Toxicity

Research indicates that OCN exhibits significant toxicity towards various organisms. The mechanism of toxicity primarily involves disruption of cellular membranes and interference with enzyme activities. The high degree of chlorination enhances its lipophilicity, facilitating bioaccumulation in fatty tissues of organisms.

- Case Study Example : A study conducted on broiler chickens exposed to OCN revealed a significant accumulation in abdominal fat and feces, with lower concentrations found in blood and muscle tissues. This distribution pattern underscores the compound's tendency to bioaccumulate in lipid-rich environments .

Bioaccumulation and Biotransformation

Bioaccumulation studies demonstrate that OCN can persist in biological systems due to its resistance to metabolic degradation. The transformation processes are influenced by factors such as lipid content in tissues and exposure duration.

- Key Findings :

Environmental Impact

The persistence of OCN in the environment raises concerns about its long-term ecological effects. As a POP, it can travel long distances from its source and accumulate in the food chain.

Sorption Mechanisms

Research on sorption mechanisms indicates that OCN has a strong affinity for organic matter in soils and sediments. This characteristic contributes to its environmental persistence.

| Compound | Sorption Capacity (mg/kg) |

|---|---|

| OCN | Data not specified |

| HCB | 65.84 |

| DDT | 21 |

Case Study 1: Poultry Exposure

A study examined the effects of dietary exposure to OCN on broiler chickens. Results indicated significant accumulation in fat tissues and varying concentrations across different organs, highlighting the compound's bioaccumulation potential.

Case Study 2: Environmental Monitoring

In an environmental monitoring study, samples from e-waste recycling sites showed elevated levels of chlorinated paraffins including OCN. The findings emphasized the need for regulatory measures to control emissions from industrial sources .

Propiedades

IUPAC Name |

1,1,1,3,7,9,9,9-octachlorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl8/c10-6(4-8(12,13)14)2-1-3-7(11)5-9(15,16)17/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHPDWPVJVUZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697790 | |

| Record name | 1,1,1,3,7,9,9,9-Octachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-26-9 | |

| Record name | 1,1,1,3,7,9,9,9-Octachlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.